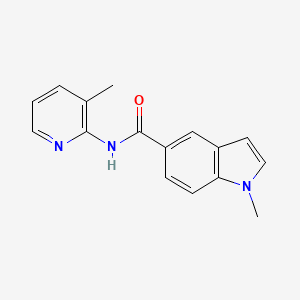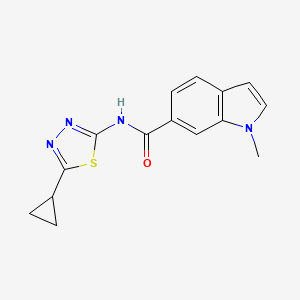![molecular formula C22H25N3O3 B4510646 2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B4510646.png)
2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Vue d'ensemble
Description
2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxy group attached to the indole ring and a piperazine moiety, which may contribute to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with a piperazine derivative under basic conditions.
Final Coupling Step: The final coupling step involves the reaction of the methoxy-indole derivative with the piperazine derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation Products: Hydroxylated derivatives of the original compound.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Functionalized derivatives with various substituents on the indole or piperazine rings.
Applications De Recherche Scientifique
2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting neurological or psychiatric disorders.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Use as a probe to study the interactions of indole derivatives with biological macromolecules.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific biological targets. Generally, indole derivatives can interact with various receptors, enzymes, and ion channels. The piperazine moiety may enhance its binding affinity and selectivity for certain targets. The compound may modulate neurotransmitter systems, inhibit specific enzymes, or interact with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-indol-3-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone: Similar structure but lacks the methoxy group on the indole ring.
2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone: Similar structure but has a chloro group instead of a methoxy group on the piperazine ring.
2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone: Similar structure but has a methyl group instead of a methoxy group on the piperazine ring.
Uniqueness
The presence of both methoxy groups on the indole and piperazine rings may confer unique pharmacological properties to 2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone, potentially enhancing its efficacy and selectivity for certain biological targets.
Propriétés
IUPAC Name |
2-(7-methoxyindol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-19-8-4-3-7-18(19)23-12-14-24(15-13-23)21(26)16-25-11-10-17-6-5-9-20(28-2)22(17)25/h3-11H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGUTLHDAIJZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC4=C3C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


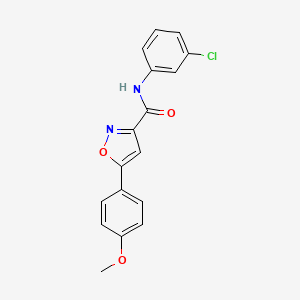
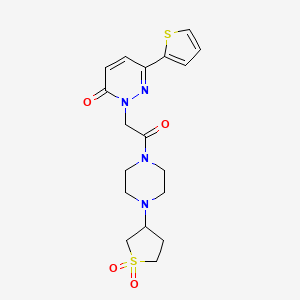
![6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B4510598.png)
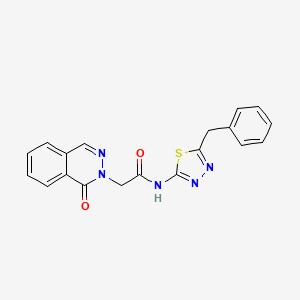
![N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4510611.png)
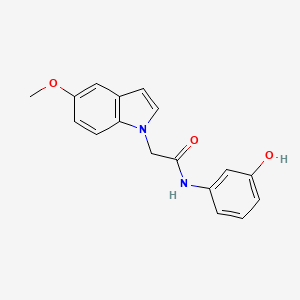
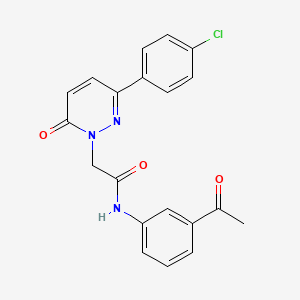
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B4510634.png)
![2-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B4510636.png)
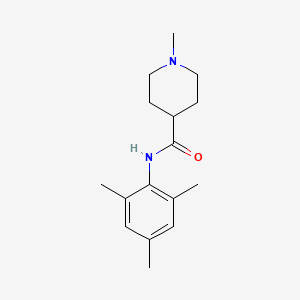
![1-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4510638.png)
![1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4510639.png)
